molecular formula C22H18N4O B14266911 4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} CAS No. 203940-06-1

4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}

Cat. No.: B14266911
CAS No.: 203940-06-1
M. Wt: 354.4 g/mol
InChI Key: IMZGKZUYSJRWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} is a complex organic compound known for its unique structure and properties. This compound features a central oxygen atom linking two N-[(2H-pyrrol-2-ylidene)methyl]aniline groups, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} typically involves the condensation of N-[(2H-pyrrol-2-ylidene)methyl]aniline with an appropriate oxygen donor under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylpyrrolidin-2-ones
  • N-Phenyldihydro-1H-pyrrol-2-ones
  • 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole

Uniqueness

4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} stands out due to its central oxygen linkage, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

203940-06-1

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-N-[4-[4-(1H-pyrrol-2-ylmethylideneamino)phenoxy]phenyl]methanimine

InChI

InChI=1S/C22H18N4O/c1-3-19(23-13-1)15-25-17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)26-16-20-4-2-14-24-20/h1-16,23-24H

InChI Key

IMZGKZUYSJRWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.